molecular formula C12H14F3NO B2468507 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 125686-52-4

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B2468507
CAS RN: 125686-52-4
M. Wt: 245.245
InChI Key: SXKNUTLEZXPLLR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of “2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide” is C12H14F3NO . The molecular weight is 245.24 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid .

Scientific Research Applications

  • Glucocorticoid Receptor Modulation : Xiao et al. (2013) described heterocyclic glucocorticoid receptor modulators with a core similar to 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide. Their study emphasizes the importance of specific structural components, such as a 4-fluorophenyl moiety, in enhancing glucocorticoid receptor binding and functionality (Xiao et al., 2013).

  • Spectroscopic Profiling and Docking Studies : Aayisha et al. (2019) conducted a detailed spectroscopic analysis and molecular docking studies of a compound structurally similar to this compound. Their research provides insights into the structural, electrical, chemical, and biological activities of such compounds (Aayisha et al., 2019).

  • Dissociated Glucocorticoid Receptor Agonists : Yang et al. (2010) explored 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators. Their study led to the identification of derivatives that exhibit anti-inflammatory activity with reduced side effects, demonstrating potential therapeutic applications (Yang et al., 2010).

  • Radiosynthesis for Prostate Cancer Imaging : Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as selective androgen receptor modulator radioligands for prostate cancer imaging. This demonstrates the compound's potential in enhancing the efficacy of positron emission tomography (PET) imaging techniques (Gao et al., 2011).

  • Development of Organosoluble Polymers : Liaw et al. (2006) synthesized a series of polymers using a monomer containing a structure similar to this compound. These polymers exhibited excellent solubility and thermal stability, indicating potential applications in advanced material sciences (Liaw et al., 2006).

Safety and Hazards

The safety information for “2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide on cells and cellular processes are also a subject of study. It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on the effects of varying dosages of this compound in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

This includes studies on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKNUTLEZXPLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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